[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride
CAS No.: 136611-72-8
Cat. No.: VC11675332
Molecular Formula: C19H28ClN
Molecular Weight: 305.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136611-72-8 |
|---|---|
| Molecular Formula | C19H28ClN |
| Molecular Weight | 305.9 g/mol |
| IUPAC Name | [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H/t15-,16+,18?,19?; |
| Standard InChI Key | MBWPHPBYIQROEK-OHYSPEQZSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)CN)C.Cl |
| SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
Introduction
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride is a complex organic compound featuring a unique adamantyl structure. This compound is notable for its potential applications in medicinal chemistry and materials science. The adamantyl group provides significant stability and rigidity, making it an interesting subject for research and development.
Synthesis Methods
The synthesis of [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride typically involves multiple steps:
-
Formation of the Adamantyl Core: The adamantyl core can be synthesized through a series of cyclization reactions.
-
Introduction of the Dimethylphenyl Group: This step involves attaching the 3,4-dimethylphenyl group to the adamantyl core via a Friedel-Crafts alkylation reaction.
-
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions and Applications
-
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: Reduction reactions can modify the functional groups attached to the adamantyl core using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxides, Hydroxyl Derivatives |
| Reduction | LiAlH4, NaBH4 | Modified Functional Groups |
| Substitution | Halogens (Br2, Cl2), Nucleophiles (NaOH, NH3) | Various Functionalized Derivatives |
Biological Activity and Research Applications
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride has garnered attention in pharmacological research due to its potential biological activity, particularly in modulating neurotransmitter systems. The adamantyl moiety enhances lipophilicity, facilitating the compound's ability to cross biological membranes and reach target sites within the central nervous system (CNS).
-
Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, which are crucial in regulating mood and behavior.
-
Serotonin Receptor Interaction: Preliminary studies suggest it may also interact with serotonin receptors, potentially influencing mood regulation and anxiety levels.
Comparison with Similar Compounds
While [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride shares a similar adamantyl core with other compounds, its unique combination of the adamantyl and dimethylphenyl groups provides distinct physical and chemical properties. This makes it a valuable subject for research and development in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume